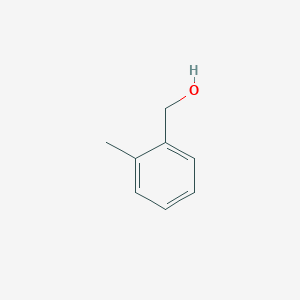

2-Methylbenzyl alcohol

Overview

Description

Mechanism of Action

Target of Action

2-Methylbenzyl alcohol is a simple aromatic alcoholInstead, it can interact with a variety of biological molecules, including proteins and lipids, depending on its concentration and the specific environment .

Mode of Action

The mode of action of this compound is primarily based on its physicochemical properties as an alcohol. Alcohols can form hydrogen bonds with other molecules, which can disrupt the structure and function of proteins and other macromolecules. In addition, alcohols can also dissolve lipid membranes, leading to increased membrane fluidity and permeability .

Biochemical Pathways

This compound can participate in various reactions due to the presence of the hydroxyl group. For instance, it can undergo oxidation to form an aldehyde or a carboxylic acid. It can also react with a hydrogen halide to produce an alkyl halide . .

Pharmacokinetics

It may also be absorbed through the skin or lungs if it is inhaled or comes into contact with the skin . Once in the body, it is likely to be distributed widely and may cross the blood-brain barrier. It is likely to be metabolized primarily in the liver, potentially through oxidation or conjugation reactions, and excreted in the urine .

Result of Action

The specific effects of this compound on cells and tissues will depend on its concentration and the specific context. At high concentrations, it may have cytotoxic effects due to its ability to disrupt protein structure and function and increase membrane fluidity . .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility and reactivity can be affected by the pH and temperature of the environment. In addition, its effects on biological systems can be modulated by the presence of other molecules, such as proteins or lipids, that can interact with it .

Biochemical Analysis

Biochemical Properties

2-Methylbenzyl alcohol participates in various biochemical reactions. It can undergo oxidation to form 2-methylbenzaldehyde, which can further be oxidized to 2-methylbenzoic acid . These reactions are catalyzed by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase . The interactions between this compound and these enzymes are typically non-covalent and involve hydrogen bonding and van der Waals forces .

Cellular Effects

Like other alcohols, it may influence cell function by interacting with cell membranes and proteins

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to 2-methylbenzaldehyde by alcohol dehydrogenase, followed by further oxidation to 2-methylbenzoic acid by aldehyde dehydrogenase . These reactions involve the transfer of hydride ions (H-) from the alcohol to the enzyme’s cofactor, NAD+, forming NADH .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its conversion to other compounds. Its stability and degradation depend on factors such as temperature and pH

Metabolic Pathways

This compound is involved in the alcohol metabolism pathway, where it is converted to 2-methylbenzaldehyde by alcohol dehydrogenase, and then to 2-methylbenzoic acid by aldehyde dehydrogenase . These enzymes require cofactors such as NAD+ and NADH .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbenzyl alcohol can be synthesized through several methods:

Reduction of 2-Methylbenzaldehyde: One common method involves the reduction of 2-methylbenzaldehyde using sodium borohydride (NaBH₄) in methanol.

Hydrogenation of 2-Methylbenzoic Acid: Another method involves the hydrogenation of 2-methylbenzoic acid in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-methylbenzoic acid. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

2-Methylbenzyl alcohol undergoes various chemical reactions, including:

Esterification: It reacts with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.

Substitution: The hydroxyl group can be substituted with halides using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC), room temperature.

Esterification: Carboxylic acids or acid chlorides, acid catalysts.

Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).

Major Products:

Oxidation: 2-Methylbenzaldehyde.

Esterification: Various esters depending on the carboxylic acid or acid chloride used.

Substitution: Alkyl halides.

Scientific Research Applications

2-Methylbenzyl alcohol has several applications in scientific research:

Comparison with Similar Compounds

2-Methylbenzyl alcohol can be compared with other similar compounds such as:

Benzyl Alcohol: Unlike this compound, benzyl alcohol lacks the methyl group on the aromatic ring, which affects its reactivity and physical properties.

4-Methylbenzyl Alcohol: This compound has the methyl group in the para position relative to the hydroxyl group, leading to different steric and electronic effects.

2-Methoxybenzyl Alcohol: The presence of a methoxy group instead of a methyl group significantly alters its chemical behavior and applications.

Uniqueness: The presence of the methyl group in the ortho position relative to the hydroxyl group in this compound imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis .

Biological Activity

2-Methylbenzyl alcohol, also known as ortho-methylbenzyl alcohol, is an aromatic alcohol with the chemical formula C₈H₁₀O. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on cellular mechanisms, and relevant case studies.

- Molecular Formula : C₈H₁₀O

- Molecular Weight : 134.17 g/mol

- CAS Number : 89-95-2

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for various applications in pharmaceuticals and cosmetics. Research indicates that it can enhance the efficacy of other antimicrobial agents when used in combination.

Synergistic Effects

A study highlighted that combining this compound with certain 1,2-alkanediols can lead to a synergistic increase in antimicrobial activity against specific pathogens, including Aspergillus niger, a common mold that poses challenges in food preservation and cosmetic formulations .

| Combination | Pathogen Targeted | Effectiveness |

|---|---|---|

| This compound + 1,2-Hexanediol | Aspergillus niger | Enhanced activity |

| This compound + 1,2-Octanediol | Aspergillus niger | Enhanced activity |

Cellular Mechanisms

The biological activity of this compound extends to its effects on cellular mechanisms. Research has shown that it can influence oxidative stress responses in cells.

Oxidative Stress Response

In a study involving the insect model Galleria mellonella, benzyl alcohol (and by extension its derivatives like this compound) was found to activate oxidative defense processes. The treatment led to significant changes in hemocyte activity, indicating a potential role in modulating immune responses .

Case Studies

-

Antimicrobial Efficacy in Cosmetics :

A formulation containing this compound was tested for its ability to inhibit microbial growth in cosmetic products. Results indicated that even at low concentrations, the compound effectively reduced microbial load, suggesting its utility as a preservative . -

Therapeutic Applications :

In therapeutic contexts, benzyl alcohol derivatives have been studied for their potential to treat conditions caused by microbial infections. For instance, formulations incorporating these compounds showed promising results in inhibiting the growth of resistant bacterial strains .

Safety and Toxicology

While the antimicrobial properties of this compound are notable, safety assessments are crucial. Current data suggest that it does not exhibit significant carcinogenic potential or acute toxicity at standard exposure levels . However, further studies are required to fully understand its long-term effects and safety profile.

Properties

IUPAC Name |

(2-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-4-2-3-5-8(7)6-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNGNIFUDRPBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059001 | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; mp = 33-37 deg C; [Alfa Aesar MSDS] | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10911 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

89-95-2 | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3M6Y04NC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-Methylbenzyl alcohol as an intermediate in the biodegradation of o-xylene by certain bacteria?

A1: this compound is a key intermediate in the degradation pathway of o-xylene by some bacterial species like Pseudomonas stutzeri [, ] and Rhodococcus strain B3 []. These bacteria can utilize o-xylene as a sole carbon source. The first step involves the oxidation of a methyl group on o-xylene, leading to the formation of this compound. This alcohol is then further oxidized, ultimately resulting in the breakdown of the aromatic ring and complete mineralization of o-xylene.

Q2: How does the structure of this compound relate to its use in studying lipase stereoselectivity?

A2: this compound can be incorporated into a more complex structure, tricarbonyl(η6-2-methylbenzyl alcohol)chromium, which exists as enantiomers due to the chiral center at the benzylic carbon. []. Researchers utilize this compound to investigate the stereoselectivity of lipases, such as Lipase P from P. fluorescens and Lipase CC from C. cylindracea. These enzymes demonstrate preferential acylation of specific enantiomers, highlighting their potential for asymmetric synthesis of chiral molecules.

Q3: What are the implications of using this compound in high-concentration HPLC analysis?

A3: this compound has proven useful as a strong mobile phase additive in high-concentration HPLC, particularly for separating mixtures of structurally similar compounds like benzyl alcohol and 2-phenylethanol. [] Adding this compound to the mobile phase can significantly enhance the separation between these compounds, leading to improved resolution, potentially higher production rates, increased recovery yields, and enhanced purity of the separated fractions.

Q4: Can this compound be produced through electrochemical methods?

A4: Yes, this compound can be generated through the electro-oxidation of o-xylene in subcritical water. [] This method employs a stainless-steel reactor acting as an electrochemical cell, with platinum as the anode and the reactor itself serving as the cathode. The process results in the formation of this compound as the primary product, which can be further oxidized depending on the reaction conditions. This technique offers a potential alternative to traditional chemical oxidation methods for producing this compound.

Q5: How does this compound contribute to understanding cationic cyclization reactions?

A5: this compound and its derivatives, particularly its esters, are valuable tools for studying cationic cyclizations, even in the context of potential antibody-catalyzed reactions. [] Research indicates that the solvolysis rate of this compound esters varies depending on the leaving group. For example, sulfonate esters exhibit rapid solvolysis in aqueous solutions, while phosphonate diesters remain stable. This information guides the selection of appropriate leaving groups for promoting desired cyclization reactions.

Q6: How does the degradation of this compound contribute to the biodegradation of o-xylene?

A6: The degradation of this compound represents a crucial step in the complete mineralization of o-xylene by certain bacteria. [] After its formation from o-xylene, this compound undergoes further oxidation. This often leads to the formation of 3-methylcatechol, which enters the meta-cleavage pathway, resulting in the breakdown of the aromatic ring. This process ultimately leads to the formation of central metabolites that the bacteria can utilize for growth and energy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.